(R)-Dtbm-segphos

Catalog No.
S3708846
CAS No.
210169-40-7
M.F
C74H100O8P2
M. Wt
1179.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Dtbm-segphos

CAS Number

210169-40-7

Product Name

(R)-Dtbm-segphos

IUPAC Name

[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane

Molecular Formula

C74H100O8P2

Molecular Weight

1179.5 g/mol

InChI

InChI=1S/C74H100O8P2/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24/h29-40H,41-42H2,1-28H3

InChI Key

ZNORAFJUESSLTM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C

Enantioselective Acetal Formation

Asymmetric Hydrogenation

Kinetic Resolution of Tertiary Propargylic Alcohols

[3,3]-Sigmatropic Rearrangements

Asymmetric Intramolecular Hydroacylation of Ketoaldehydes

Synthesis of Gold-Diphosphine Complexes

(R)-Dtbm-segphos, also known as (R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, is a chiral bidentate phosphine ligand widely utilized in asymmetric catalysis. Its molecular formula is C74H100O8P2, with a molecular weight of approximately 1,179.55 g/mol. This compound is characterized by its unique structure that incorporates bulky tert-butyl and methoxy groups on the phenyl rings, enhancing its steric properties and facilitating its role in catalysis .

(R)-Dtbm-segphos is primarily employed as a ligand in various catalytic reactions. Key applications include:

  • Kinetic Resolution: It has been successfully used in the kinetic resolution of tertiary propargylic alcohols when paired with palladium catalysts, yielding optically active products with high enantioselectivity .
  • Asymmetric Hydrogenation: The ligand is effective in asymmetric hydrogenation reactions, often outperforming traditional ligands under similar conditions.
  • Intramolecular Hydroacylation: It facilitates the asymmetric intramolecular hydroacylation of ketoaldehydes, leading to the formation of valuable chiral compounds.

While (R)-Dtbm-segphos itself is not primarily recognized for biological activity, its role as a catalyst in synthesizing biologically active compounds can indirectly contribute to biological research and pharmaceutical development. The optically active products generated through its use may exhibit significant biological properties depending on their specific structures.

The synthesis of (R)-Dtbm-segphos typically involves several steps:

  • Formation of Phosphine Ligands: Starting materials are reacted under controlled conditions to form the phosphine backbone.
  • Chirality Induction: The introduction of chirality is achieved through asymmetric synthesis techniques.
  • Purification: The final product is purified using chromatography techniques to ensure high purity (>99% HPLC) and optical purity (minimum 99% enantiomeric excess) .

(R)-Dtbm-segphos finds extensive applications in various fields:

  • Catalysis: It serves as a crucial component in asymmetric synthesis and catalysis, particularly in organic chemistry for the production of chiral molecules.
  • Material Science: Its unique properties may be explored in developing new materials or complex molecular architectures.
  • Pharmaceutical Development: The ability to produce enantiomerically pure compounds makes it valuable in drug synthesis and development .

Interaction studies involving (R)-Dtbm-segphos often focus on its coordination with transition metals. For instance:

  • Transition Metal Complexes: The ligand forms stable complexes with metals such as nickel and palladium, which are essential for various catalytic processes. These studies help elucidate the mechanisms of reactivity and selectivity observed in catalysis .
  • Mechanistic Insights: Research has indicated that the ligand's steric and electronic properties significantly influence reaction pathways and outcomes, making it a subject of interest for mechanistic studies in organometallic chemistry .

Several compounds share structural similarities with (R)-Dtbm-segphos, including:

Compound NameStructure CharacteristicsUnique Features
(S)-DTBM-SEGPHOSEnantiomer of (R)-Dtbm-segphosDifferent optical activity
(R)-BIPHEPBidentate phosphine ligandLess sterically hindered than Dtbm-segphos
(R)-BINAPAnother bidentate phosphine ligandCommonly used in asymmetric reactions
(R)-Ph-BPEPhosphine ligand with phenyl groupsOffers different selectivity patterns

The uniqueness of (R)-Dtbm-segphos lies in its bulky substituents that provide enhanced steric hindrance and electronic properties compared to other ligands, allowing for improved performance in specific catalytic applications.

XLogP3

21.8

Hydrogen Bond Acceptor Count

8

Exact Mass

1178.68934414 g/mol

Monoisotopic Mass

1178.68934414 g/mol

Heavy Atom Count

84

Dates

Modify: 2023-08-20
Shi et al. Copper-catalysed selective hydroamination reactions of alkynes. Nature Chemistry, doi: 10.1038/nchem.2131, published online 15 December 2014 http://www.nature.com/nchem

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